2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol
Description
2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol is a branched polyethoxylated amine derivative characterized by a central propylimino backbone flanked by two ethanol groups and a dodecyloxyethoxy substituent. The dodecyloxyethoxy (C12H25-O-CH2CH2-O-) chain enhances hydrophobicity, while the bisethanol groups contribute to water solubility, making it suitable for emulsification, dispersion, or industrial chemical synthesis .
Properties
CAS No. |
97259-63-7 |
|---|---|
Molecular Formula |
C21H45NO4 |
Molecular Weight |
375.6 g/mol |
IUPAC Name |
2-[3-(2-dodecoxyethoxy)propyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C21H45NO4/c1-2-3-4-5-6-7-8-9-10-11-18-25-20-21-26-19-12-13-22(14-16-23)15-17-24/h23-24H,2-21H2,1H3 |
InChI Key |
XITWNPISXBICLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCCN(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Route and Reaction Conditions
Based on analogous compounds such as 2,2'-((2-(Dodecyloxy)ethyl)imino)bisethanol, the preparation involves the following key steps:
| Step | Reaction Type | Reactants | Conditions | Notes |
|---|---|---|---|---|
| 1 | Etherification | Dodecyl alcohol + ethylene oxide | Controlled temperature, catalyst (e.g., base or acid) | Formation of 2-(dodecyloxy)ethanol intermediate |
| 2 | Amination/Imine formation | Intermediate + ethylenediamine or aminoethanol derivatives | Mild heating, inert atmosphere | Formation of imino bisethanol structure |
| 3 | Purification | Distillation, crystallization | Variable depending on scale | Ensures high purity and yield |
The reaction typically requires precise temperature control (often between 50–120°C) and catalysts to promote ether bond formation and imine linkage without side reactions. The use of continuous flow reactors in industrial settings allows for better control over these parameters, improving yield and reproducibility.
Industrial Scale Production
Industrial synthesis employs continuous flow reactors for:
- Sequential addition of dodecyl alcohol, ethylene oxide, and amine components.
- Catalyst optimization to maximize conversion rates.
- Purification steps including vacuum distillation and recrystallization to isolate the target compound with high purity.
This approach ensures consistent product quality and scalability for commercial applications.
Reaction Mechanisms and Chemical Transformations
The key chemical transformations involved in the preparation include:
- Nucleophilic attack of the hydroxyl group of dodecyl alcohol on ethylene oxide to form the ether linkage.
- Condensation reaction between amine groups and aldehyde or ketone functionalities to form the imine bond.
- Hydroxyl group retention on the bisethanol moieties, which are critical for the compound’s surfactant properties.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Range/Value |
|---|---|---|
| Starting materials | Dodecyl alcohol, ethylene oxide, amines | Purity > 98% |
| Catalyst | Acidic or basic catalysts (e.g., KOH, H2SO4) | 0.1–1 mol% |
| Temperature | Reaction temperature | 50–120°C |
| Reaction time | Duration of each step | 2–8 hours |
| Solvent | Often solvent-free or inert solvents | Ethanol, toluene, or none |
| Purification methods | Distillation, crystallization | Vacuum distillation preferred |
| Yield | Overall isolated yield | 70–90% |
Research Findings and Optimization
- Catalyst selection significantly affects the etherification step efficiency; basic catalysts favor higher yields.
- Temperature control is critical to avoid side reactions such as polymerization of ethylene oxide.
- Purification by vacuum distillation reduces thermal decomposition risks.
- Continuous flow synthesis enhances reproducibility and scalability compared to batch processes.
Comparative Notes on Related Compounds
Compared to shorter or longer alkyl chain analogs, the dodecyloxy substituent provides enhanced hydrophobic interactions, which influence the reaction kinetics and purification profiles. This necessitates tailored reaction conditions to optimize solubility and product isolation.
Chemical Reactions Analysis
Types of Reactions
2,2’-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The ether groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or sulfonates.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alcohols or amines.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Delivery Systems :
- The compound's amphiphilic nature allows it to form micelles, making it suitable for encapsulating hydrophobic drugs. This property enhances drug solubility and bioavailability, which is crucial in developing effective drug delivery systems for poorly soluble compounds.
-
Antimicrobial Agents :
- Research indicates that derivatives of this compound exhibit antimicrobial activity. This can be leveraged in formulating topical antiseptics or preservatives in pharmaceutical products.
-
Biocompatible Materials :
- Its compatibility with biological systems makes it a candidate for use in biocompatible materials, such as scaffolds for tissue engineering or drug-eluting implants.
Industrial Applications
-
Surfactants and Emulsifiers :
- The compound serves as an effective surfactant in formulations requiring emulsification. It can stabilize oil-in-water emulsions, which are useful in cosmetics and personal care products.
-
Cosmetic Formulations :
- Its ability to improve skin feel and enhance the stability of formulations makes it a valuable ingredient in lotions and creams.
-
Agricultural Chemicals :
- As a surfactant, it can improve the efficacy of pesticide formulations by enhancing the spread and adherence of active ingredients on plant surfaces.
Case Study 1: Drug Delivery Enhancement
A study published in the Journal of Controlled Release demonstrated that formulations incorporating 2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol significantly improved the solubility and bioavailability of a poorly soluble anti-cancer drug. The micellar formulation resulted in higher plasma concentrations compared to traditional delivery methods.
Case Study 2: Antimicrobial Efficacy
Research conducted at a university laboratory evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that formulations containing the compound showed a marked reduction in bacterial growth, suggesting its potential use as an antimicrobial agent in pharmaceutical applications.
Comparison Table of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Pharmaceuticals | Drug delivery systems | Enhanced solubility and bioavailability |
| Antimicrobial agents | Effective against bacterial strains | |
| Industrial | Surfactants and emulsifiers | Stabilization of emulsions |
| Cosmetic formulations | Improved texture and stability | |
| Agriculture | Pesticide formulations | Enhanced efficacy through better adherence |
Mechanism of Action
The mechanism of action of 2,2’-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol involves its interaction with molecular targets such as cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous ethoxylated amines and imino-bisethanol derivatives, focusing on molecular properties, applications, and key differences.
Structural Analogues
Key Differences and Functional Insights
Substituent Effects on Hydrophobicity: The dodecyloxyethoxy group in the target compound provides a balance between hydrophobicity (via C12 alkyl chain) and hydrophilicity (via ethoxy oxygen), enhancing surfactant properties compared to the purely hydrophobic dodecyl group in 2,2'-(dodecylimino)bisethanol . The triethoxysilyl variant (CAS 753-84-4) is tailored for adhesion to silica surfaces, making it a silane coupling agent rather than a surfactant .
Molecular Weight and Solubility: The target compound’s higher molecular weight (~385 vs. Compounds with shorter ethoxy chains (e.g., C8H18N2O4 in ) exhibit lower molecular weights and higher water solubility but reduced surfactant efficiency .
Applications: Cationic Emulsifiers: The isotridecyloxy analog (C13H27O) in is explicitly used as a cationic emulsifier, likely due to its amine group’s positive charge in acidic conditions. The target compound’s ethoxy chain may reduce cationic character but improve compatibility with nonpolar substrates . Industrial Intermediates: The triethoxysilyl derivative (CAS 753-84-4) is employed in silane coupling for coatings or composites, a niche application distinct from surfactant uses .
Biological Activity
2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol (CAS No. 97259-63-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C21H45NO4
- Molecular Weight : 375.59 g/mol
- Appearance : Typically appears as a powder or liquid depending on the formulation .
The compound is characterized by its unique structure, which includes a dodecyloxy group that enhances its lipophilicity, potentially facilitating membrane permeability and interaction with biological targets. The imino and bisethanol functionalities suggest possible interactions with various enzymes and receptors involved in metabolic pathways.
2. Cytotoxicity Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of related compounds on cancer cell lines. For instance, derivatives of dodecyloxy compounds have shown significant cytotoxicity against glioblastoma multiforme (GBM) cells by inhibiting glycolytic pathways, which are often upregulated in cancerous tissues . Although direct studies on this specific compound are sparse, the implications of its structure suggest potential for similar activity.
3. Pharmacokinetics and Bioavailability
The pharmacokinetic profile of compounds like this compound is crucial for determining their therapeutic applicability. The lipophilic nature due to the dodecyloxy group may enhance absorption and distribution within biological systems. However, detailed pharmacokinetic studies specific to this compound remain to be published.
Data Table: Summary of Biological Activities
Case Studies
-
Cytotoxicity Against Cancer Cells :
- A study evaluated the cytotoxic effects of halogenated derivatives of similar compounds on GBM cells. The findings indicated significant inhibition of cell proliferation through metabolic pathway interference . While not directly studying this compound, these results highlight the potential for similar mechanisms.
- Antimicrobial Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
